molecular formula C17H11N3O3 B12896652 2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine CAS No. 53174-14-4

2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B12896652
CAS No.: 53174-14-4
M. Wt: 305.29 g/mol
InChI Key: UTSFYKGHAPYTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and furan rings, with a nitrophenyl substituent. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Halogenation using halogens or halogenating agents, nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Furanones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the imidazo[1,2-a]pyridine core can interact with biological receptors and enzymes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine is unique due to the combination of the furan ring, nitrophenyl group, and imidazo[1,2-a]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that combines the structural features of furan and imidazo[1,2-a]pyridine. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H11N3O3, with a molecular weight of approximately 305.29 g/mol . The presence of the nitrophenyl and furan moieties contributes to its unique chemical reactivity and biological properties.

Research indicates that compounds within the imidazo[1,2-a]pyridine class often exhibit significant pharmacological activities through various mechanisms:

  • Covalent Inhibition : Similar compounds have been shown to act as covalent inhibitors for specific protein targets, such as KRAS G12C, which plays a crucial role in cancer signaling pathways.
  • Antiproliferative Activity : Preliminary studies suggest that derivatives of imidazo[1,2-a]pyridine can inhibit the proliferation of various cancer cell lines, indicating potential anticancer properties .

Anticancer Activity

A series of studies focused on the antiproliferative effects of related compounds against different cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AHCT-116 (Colorectal carcinoma)0.4
Compound BSW620 (Colon carcinoma)0.7
Compound CLN-229 (Glioblastoma)1.8

These findings demonstrate that certain substitutions on the imidazo[1,2-a]pyridine core can significantly enhance antiproliferative activity against specific cancer types .

Antibacterial Activity

While primarily explored for anticancer properties, some derivatives also exhibit antibacterial activity. For example:

  • Moderate Activity Against E. coli : Certain compounds showed minimum inhibitory concentrations (MIC) ranging from 32 µM to 58 µM against E. coli strains, suggesting potential as antibacterial agents .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Antiproliferative Studies : A comprehensive evaluation was conducted on various imidazo[1,2-a]pyridine derivatives against multiple human cancer cell lines including lung carcinoma (NCI-H460), acute lymphoblastic leukemia (DND-41), and non-Hodgkin lymphoma (Z-138). Results indicated selective activity with some derivatives achieving IC50 values below 1 µM in certain cell lines .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold could enhance both anticancer and antibacterial activities. For instance, bromo-substituted derivatives consistently exhibited stronger antiproliferative effects compared to their non-substituted counterparts .
  • Mechanistic Insights : Studies utilizing biochemical assays demonstrated that these compounds could disrupt critical signaling pathways involved in cell proliferation and survival, further elucidating their potential therapeutic applications in oncology .

Properties

CAS No.

53174-14-4

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

2-[5-(4-nitrophenyl)furan-2-yl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C17H11N3O3/c21-20(22)13-6-4-12(5-7-13)15-8-9-16(23-15)14-11-19-10-2-1-3-17(19)18-14/h1-11H

InChI Key

UTSFYKGHAPYTQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.